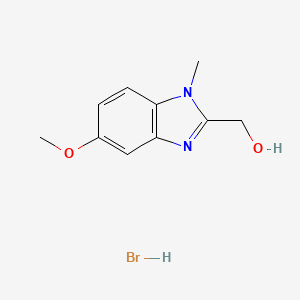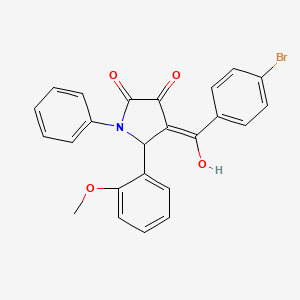![molecular formula C20H24FN3O B5497608 N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. FMPA is a selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission.
作用机制
FMPA selectively inhibits N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission. FMPA has been shown to have a high affinity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, with an IC50 value of 0.22 nM.
Biochemical and Physiological Effects:
FMPA has been shown to increase extracellular dopamine levels in the striatum of rats, as measured by microdialysis. FMPA has also been shown to increase locomotor activity in rats, which is consistent with the enhancement of dopaminergic neurotransmission. FMPA has been shown to have no effect on serotonin or norepinephrine transporters, indicating its selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide.
实验室实验的优点和局限性
One advantage of FMPA is its high selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, which allows for the specific investigation of dopaminergic neurotransmission. Another advantage is its potency, with an IC50 value of 0.22 nM, which allows for the use of lower concentrations in experiments. One limitation of FMPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
For the study of FMPA include the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. FMPA could also be used to study the effects of dopamine on different brain regions and circuits, such as the prefrontal cortex and the mesolimbic pathway. The development of new derivatives of FMPA with improved solubility and selectivity could also be explored. Finally, the potential therapeutic applications of FMPA in the treatment of neurological and psychiatric disorders could be investigated.
合成方法
The synthesis of FMPA involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting FMPA is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
FMPA has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine neurotransmission. FMPA has been used as a tool to investigate the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease. FMPA has also been used to study the effects of dopamine on behavior, cognition, and emotion.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-2-3-7-17(16)14-23-10-12-24(13-11-23)15-20(25)22-19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCPUMTTUWPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5497537.png)
![3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497541.png)
![N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5497543.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5497544.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497546.png)
![3-ethyl-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497549.png)
![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497550.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5497555.png)

![3-hydroxy-3-({[2-(1-hydroxycyclopentyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5497572.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5497587.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5497590.png)
![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)